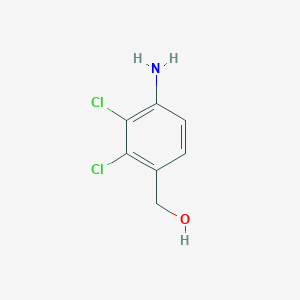
(4-Amino-2,3-dichlorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-2,3-dichlorophenyl)methanol is an organic compound with a molecular formula of C7H7Cl2NO This compound is characterized by the presence of an amino group (-NH2) and two chlorine atoms attached to a benzene ring, along with a hydroxymethyl group (-CH2OH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2,3-dichlorophenyl)methanol typically involves the chlorination of phenol derivatives followed by the introduction of an amino group. One common method includes the following steps:
Chlorination: Phenol is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 2,3-dichlorophenol.
Amination: The 2,3-dichlorophenol is then subjected to an amination reaction using ammonia or an amine source under controlled conditions to introduce the amino group at the 4-position.
Hydroxymethylation: Finally, the compound undergoes hydroxymethylation using formaldehyde and a base such as sodium hydroxide (NaOH) to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of phenol are chlorinated in industrial reactors with efficient mixing and temperature control.
Continuous Amination: The chlorinated product is continuously fed into reactors where amination occurs using ammonia gas or liquid amines.
Hydroxymethylation: The final step involves hydroxymethylation in large stirred tank reactors, ensuring complete conversion and high yield.
Análisis De Reacciones Químicas
Types of Reactions
(4-Amino-2,3-dichlorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the chlorine atoms, forming a simpler phenol derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol as a solvent.
Major Products Formed
Oxidation: 4-Amino-2,3-dichlorobenzoic acid.
Reduction: 4-Aminophenol.
Substitution: 4-Amino-2,3-dimethoxyphenylmethanol.
Aplicaciones Científicas De Investigación
(4-Amino-2,3-dichlorophenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Amino-2,3-dichlorophenyl)methanol involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with biological molecules, while the chlorine atoms enhance its lipophilicity, facilitating its passage through cell membranes. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminophenol: Lacks the chlorine atoms and has different chemical properties.
2,3-Dichlorophenol: Lacks the amino and hydroxymethyl groups, making it less versatile.
4-Amino-2,3-dimethoxyphenylmethanol: Similar structure but with methoxy groups instead of chlorine atoms.
Uniqueness
(4-Amino-2,3-dichlorophenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxymethyl groups, along with chlorine atoms, makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H7Cl2NO |
|---|---|
Peso molecular |
192.04 g/mol |
Nombre IUPAC |
(4-amino-2,3-dichlorophenyl)methanol |
InChI |
InChI=1S/C7H7Cl2NO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2,11H,3,10H2 |
Clave InChI |
IGNPTWTWUXMAAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CO)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[1,3-Phenylenebis(oxy)]di(propane-1,2-diol)](/img/structure/B14087585.png)
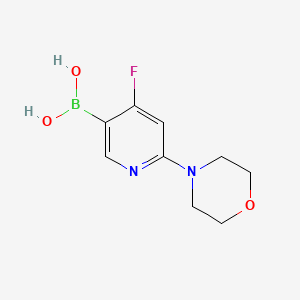
![1,3-dimethyl-8-[(2E)-3-phenylprop-2-en-1-yl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14087600.png)
![2-(4,6-dimethylpyrimidin-2-yl)-8-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14087602.png)
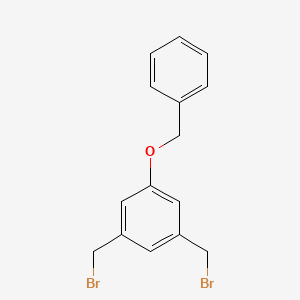
![1,7-dimethyl-9-(4-methylphenyl)-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14087614.png)
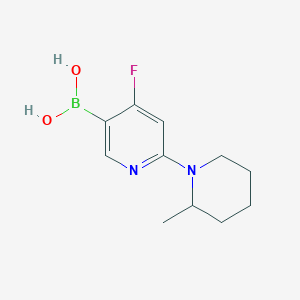
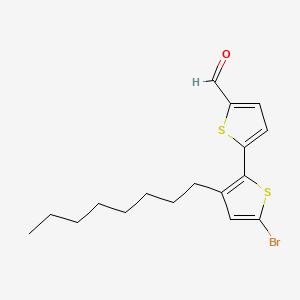

![4-(4-chlorobenzyl)-N-[(1Z)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine](/img/structure/B14087642.png)
![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(pyridin-3-yl)acetamide](/img/structure/B14087647.png)

![7-[(2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid](/img/structure/B14087674.png)

